Boc-Lys(Boc)-Lys(Boc)-OMe
Description
Boc-Lys(Boc)-Lys(Boc)-OMe is a protected dipeptide derivative featuring two lysine residues, each ε-amine protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester (OMe) at the C-terminus. This compound is pivotal in peptide synthesis and dendrimer chemistry due to its orthogonal protection strategy, which enables selective deprotection during stepwise assembly.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O9/c1-26(2,3)39-23(35)29-17-13-11-15-19(32-25(37)41-28(7,8)9)21(33)31-20(22(34)38-10)16-12-14-18-30-24(36)40-27(4,5)6/h19-20H,11-18H2,1-10H3,(H,29,35)(H,30,36)(H,31,33)(H,32,37)/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOXDXDOKMXFI-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Boc-Lys(Boc)-OH
- Structure : Single lysine residue with Boc protection on both α- and ε-amines.
- Applications: Monomer for PLLD synthesis via divergence–convergence methods . Intermediate in aryl-alkyl-lysine antimicrobial agents (e.g., NCK series targeting Clostridium difficile) .
- Key Difference : Lacks the methyl ester and second lysine residue, limiting its utility in C-terminal functionalization or multi-lysine architectures .
Boc-Lys(Fmoc)-OH
Boc-Lys(Z)-OH
- Structure : Lysine with Boc on the α-amine and carbobenzoxy (Z) on the ε-amine.
- Applications: Precursor for opioid pharmacophores (e.g., Dmt-Tic-Lys derivatives) requiring hydrogenolysis for Z-group removal . Intermediate in ampholytic peptides for simultaneous cationic/anionic functionalization .
- Key Difference : Z-group removal via catalytic hydrogenation introduces complexity compared to Boc’s straightforward acidolysis .
H-Lys(Boc)-OMe·HCl
- Structure : Lysine methyl ester with Boc on the ε-amine and a free α-amine.
- Applications: Building block for peptide elongation, particularly in solution-phase synthesis (e.g., coupling with Boc-protected amino acids) . Demonstrated solubility in DMF and DCM, facilitating reactions in non-polar solvents .
- Key Difference : The free α-amine allows direct coupling without prior deprotection, unlike Boc-Lys(Boc)-Lys(Boc)-OMe, which requires sequential deprotection for further modifications .
Data Table: Key Properties of Compared Compounds
*Calculated based on molecular formula C24H43N3O8.
Research Findings and Trends
- Dendrimer Efficiency : this compound enables high-yield dendrimer synthesis (82–88%) due to its dual lysine backbone, outperforming single-lysine analogs like Boc-Lys(Boc)-OH in branching density .
- Orthogonal Strategies : Compounds like Boc-Lys(Fmoc)-OH and Boc-Lys(Z)-OH highlight the importance of orthogonal protection in complex architectures, though their deprotection requirements add synthetic steps .
- Solubility : Methyl ester derivatives (e.g., H-Lys(Boc)-OMe·HCl) exhibit superior solubility in organic solvents, favoring solution-phase reactions over solid-phase methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
